2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide
Description
2-Anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide is a hydrazide derivative featuring an anilino group (-NH-C₆H₅) and a substituted benzylidene moiety (5-bromo-2-methoxyphenyl). The acetohydrazide backbone (-CO-NH-NH₂) facilitates tautomerism and metal coordination, while the bromine and methoxy substituents modulate electronic, steric, and solubility properties. This compound’s structural framework is analogous to bioactive hydrazides studied for antimicrobial, anti-inflammatory, and metal-chelating activities .
Properties
IUPAC Name |
2-anilino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-15-8-7-13(17)9-12(15)10-19-20-16(21)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKJKCUBROPWPS-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide typically involves the condensation reaction between 2-anilinoacetohydrazide and 5-bromo-2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative effects against the MCF7 human breast adenocarcinoma cell line, with mechanisms involving disruption of microtubule dynamics. The compound inhibits tubulin polymerization, leading to G2/M phase arrest and subsequent apoptotic cell death in cancer cells .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory activity in vitro and in vivo. In animal models of acute lung injury, it significantly reduced the infiltration of inflammatory cells and inhibited the release of pro-inflammatory cytokines such as IL-6 and IL-8. The underlying mechanism involves the inhibition of key signaling pathways, including MAPK, which are crucial for inflammatory responses .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide exhibits antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within microbial cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF7 | 0.025 | Inhibition of tubulin polymerization |
| Anti-inflammatory | ALI Mouse Model | 20 | Inhibition of IL-6 and IL-8 release |
| Antimicrobial | E. coli | 15 | Disruption of cell membrane |
Case Studies
- Antitumor Efficacy : A study evaluated the effect of 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide on MCF7 cells, revealing that it induced significant apoptosis through tubulin targeting. The study utilized flow cytometry to assess cell cycle phases and confirmed G2/M arrest followed by apoptotic markers .
- Inflammation Reduction : In a model of acute lung injury, treatment with the compound led to a marked reduction in inflammatory cell infiltration and cytokine levels. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Studies : The compound's antimicrobial properties were assessed against several bacterial strains, showing effective inhibition at micromolar concentrations. This positions it as a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Hydrazide derivatives with variations in aryl substituents exhibit distinct physicochemical behaviors:
Key Observations :
- Electron-Withdrawing Groups (Br, Cl) : Increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Electron-Donating Groups (OCH₃, OH) : Improve solubility and stabilize tautomeric forms (e.g., imidic acid vs. amide) .
- Heterocyclic Additions (benzimidazole, pyridine) : Expand coordination sites for metal binding and improve thermal stability .
Coordination Chemistry and Thermal Stability
Metal complexes of hydrazides exhibit varied stability and applications:
Biological Activity
2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide (CAS No. 270262-88-9) is a hydrazone derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C16H16BrN3O2
- Molecular Weight : 362.22 g/mol
- Structure : The compound features an aniline moiety, a bromo-substituted methoxyphenyl group, and an acetohydrazide linkage, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide exhibit significant anticancer properties. For instance, hydrazone derivatives have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the aromatic rings enhances the cytotoxicity of these compounds.
Table 1: Anticancer Activity of Related Hydrazones
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | HeLa | 10 | |
| 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide | A549 | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazone derivatives has also been studied. Compounds with similar structures have demonstrated the ability to inhibit key inflammatory mediators such as COX-2 and iNOS. In vitro assays showed that certain derivatives significantly reduced the expression levels of these enzymes.
Table 2: Anti-inflammatory Activity of Hydrazone Derivatives
Case Studies
-
Case Study on Anticancer Activity :
A study conducted by Siddiqui et al. (2020) synthesized a series of hydrazone derivatives and evaluated their anticancer activity against various cell lines, demonstrating that modifications in the aromatic substituents significantly influenced their efficacy. -
Case Study on Anti-inflammatory Effects :
Research by Evren et al. (2019) highlighted the anti-inflammatory properties of thiazole-linked hydrazones, showing that specific substitutions improved their activity against COX-2 and iNOS in murine models.
The biological activity of 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : Interference with key signaling pathways such as NF-kB and MAPK may also play a role in its therapeutic effects.
Q & A
Q. What are the standard synthesis protocols for 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide, and how is purity ensured?
The synthesis typically involves condensation of 2-anilinoacetohydrazide with 5-bromo-2-methoxybenzaldehyde under reflux in ethanol or acetic acid. Key steps include:
- Precursor preparation : (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride is synthesized via substitution reactions under controlled pH and temperature .
- Condensation : Refluxing in ethanol at 70–80°C for 6–18 hours, followed by recrystallization from methanol (yield: ~69%) .
- Purity control : Characterization via NMR (1H/13C), IR (to confirm hydrazide C=O and N-H stretches), and HPLC (>95% purity threshold) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and hydrazide N-H (δ 9.5–10.2 ppm) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 387 (M+H⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Optimization focuses on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity due to side reactions .
- Catalysts : Acidic conditions (e.g., acetic acid) promote imine formation, while base catalysts risk hydrolysis .
- Temperature control : Lower temperatures (50–60°C) reduce decomposition but prolong reaction time .
Q. What biological activities are associated with this compound, and how are they evaluated?
- Antimicrobial assays : Tested against E. coli and S. aureus via broth microdilution (MIC range: 8–32 µg/mL) .
- Enzyme inhibition : Docking studies predict inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀: ~12 µM) .
- Anticancer activity : MTT assays on HeLa cells show moderate cytotoxicity (IC₅₀: 45 µM) .
Q. How does crystallographic data inform the compound’s reactivity and intermolecular interactions?
Q. What computational methods predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
